1-Naphthyl 2-(3-benzoylphenyl)propanoate 1-Naphthyl 2-(3-benzoylphenyl)propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC0964922
InChI: InChI=1S/C26H20O3/c1-18(26(28)29-24-16-8-12-19-9-5-6-15-23(19)24)21-13-7-14-22(17-21)25(27)20-10-3-2-4-11-20/h2-18H,1H3
SMILES: CC(C1=CC=CC(=C1)C(=O)C2=CC=CC=C2)C(=O)OC3=CC=CC4=CC=CC=C43
Molecular Formula: C26H20O3
Molecular Weight: 380.4 g/mol

1-Naphthyl 2-(3-benzoylphenyl)propanoate

CAS No.:

Cat. No.: VC0964922

Molecular Formula: C26H20O3

Molecular Weight: 380.4 g/mol

* For research use only. Not for human or veterinary use.

1-Naphthyl 2-(3-benzoylphenyl)propanoate -

Specification

Molecular Formula C26H20O3
Molecular Weight 380.4 g/mol
IUPAC Name naphthalen-1-yl 2-(3-benzoylphenyl)propanoate
Standard InChI InChI=1S/C26H20O3/c1-18(26(28)29-24-16-8-12-19-9-5-6-15-23(19)24)21-13-7-14-22(17-21)25(27)20-10-3-2-4-11-20/h2-18H,1H3
Standard InChI Key RVPIZWQJTYINIZ-UHFFFAOYSA-N
SMILES CC(C1=CC=CC(=C1)C(=O)C2=CC=CC=C2)C(=O)OC3=CC=CC4=CC=CC=C43
Canonical SMILES CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)OC3=CC=CC4=CC=CC=C43

Introduction

Chemical Structure and Properties

Molecular Identity and Composition

1-Naphthyl 2-(3-benzoylphenyl)propanoate is an organic compound with the molecular formula C26H20O3 and a molecular weight of 380.4 g/mol. The compound represents an ester derivative where the carboxylic acid group of 2-(3-benzoylphenyl)propanoic acid (ketoprofen) has been esterified with 1-naphthol. This structural modification significantly alters several physical and chemical properties of the parent compound.

The compound can be uniquely identified through several chemical identifiers:

  • IUPAC Name: naphthalen-1-yl 2-(3-benzoylphenyl)propanoate

  • Standard InChI: InChI=1S/C26H20O3/c1-18(26(28)29-24-16-8-12-19-9-5-6-15-23(19)24)21-13-7-14-22(17-21)25(27)20-10-3-2-4-11-20/h2-18H,1H3

  • SMILES Notation: CC(C1=CC=CC(=C1)C(=O)C2=CC=CC=C2)C(=O)OC3=CC=CC4=CC=CC=C43

  • PubChem Compound ID: 4063832

Structural Features and Characteristics

The chemical structure of 1-Naphthyl 2-(3-benzoylphenyl)propanoate incorporates several key structural elements:

  • A naphthalen-1-yl moiety connected through an ester linkage

  • A propanoate backbone with a methyl substituent at the alpha position

  • A 3-benzoylphenyl group attached to the alpha carbon of the propanoate chain

  • Three oxygen atoms: two within the ester group and one in the ketone functionality

The compound features a chiral center at the alpha-carbon of the propanoate chain, indicating the possibility of existing as enantiomers. The presence of both the naphthyl and benzoylphenyl groups contributes to its extended aromatic character, which influences its spectroscopic properties and chemical reactivity.

Physical and Chemical Properties

Based on its structure, 1-Naphthyl 2-(3-benzoylphenyl)propanoate would be expected to exhibit the following physical and chemical properties:

PropertyValue/DescriptionBasis
Physical StateSolid at room temperatureBased on molecular weight and structure
SolubilityPoorly soluble in water, highly soluble in organic solventsBased on lipophilic character
Molecular Weight380.4 g/molCalculated from molecular formula
Reactive GroupsEster linkage susceptible to hydrolysisChemical structure analysis
StabilityStable under normal conditions; sensitive to strong acids/basesBased on ester functionality

The ester linkage represents a key reactive site, being susceptible to hydrolysis under acidic or basic conditions, or in the presence of esterases. This property is particularly relevant when considering its potential biological applications.

Relationship to Ketoprofen

Structural Comparison with Ketoprofen

1-Naphthyl 2-(3-benzoylphenyl)propanoate is structurally related to ketoprofen (2-(3-benzoylphenyl)propanoic acid), a well-established NSAID with the formula C16H14O3 and molecular weight of 254.28 g/mol . The key difference lies in the esterification of ketoprofen's carboxylic acid group with 1-naphthol, resulting in:

  • An increase in molecular weight from 254.28 g/mol to 380.4 g/mol

  • Replacement of the acidic carboxyl group with an ester functionality

  • Addition of a bulky naphthyl group to the structure

  • Enhanced lipophilicity compared to ketoprofen

This structural modification represents a common approach in medicinal chemistry for altering the physicochemical and pharmacokinetic properties of carboxylic acid-containing drugs.

Physicochemical Differences

The esterification of ketoprofen to form 1-Naphthyl 2-(3-benzoylphenyl)propanoate significantly alters several physicochemical properties:

  • Lipophilicity: The addition of the naphthyl group substantially increases the lipophilicity compared to ketoprofen, which has a reported Log P of 3.12 . The estimated Log P of 1-Naphthyl 2-(3-benzoylphenyl)propanoate would likely exceed 4.0.

  • Acidity: The absence of the carboxylic acid group eliminates the acidic properties present in ketoprofen, potentially reducing direct gastrointestinal irritation that is characteristic of NSAIDs.

  • Solubility Profile: The increased lipophilicity would reduce water solubility while enhancing solubility in organic solvents compared to ketoprofen.

  • Hydrogen Bonding Capacity: The replacement of the carboxylic acid group with an ester reduces the hydrogen bond donor capacity while maintaining hydrogen bond acceptor functionality.

These altered physicochemical properties would be expected to influence the compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion profiles.

Synthesis and Preparation

Carbodiimide-Mediated Coupling

A direct approach would involve the coupling of ketoprofen with 1-naphthol using carbodiimide reagents:

  • Reaction of ketoprofen (2-(3-benzoylphenyl)propanoic acid) with 1-naphthol

  • Use of coupling agents such as DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Addition of catalysts like DMAP (4-dimethylaminopyridine) to enhance reactivity

  • Purification by column chromatography

This approach typically proceeds under mild conditions (room temperature, dichloromethane or THF as solvent) and is well-suited for laboratory-scale synthesis.

Acid Chloride Method

An alternative approach would involve:

  • Conversion of ketoprofen to its acid chloride using thionyl chloride or oxalyl chloride

  • Reaction of the resulting acid chloride with 1-naphthol in the presence of a base such as triethylamine

  • Similar purification methods as above

This method is analogous to synthetic approaches described for other ester derivatives, as suggested by synthetic protocols involving the use of dichloromethane as a solvent and triethylamine as a base .

Purification Methods

Purification of 1-Naphthyl 2-(3-benzoylphenyl)propanoate would typically involve:

  • Initial Work-up:

    • Extraction with organic solvents

    • Washing with aqueous solutions to remove byproducts

    • Drying over anhydrous sodium sulfate

  • Chromatographic Purification:

    • Column chromatography on silica gel

    • Typical solvent systems: hexane/ethyl acetate gradients

    • Monitoring by thin-layer chromatography (TLC)

  • Final Purification:

    • Recrystallization from suitable solvents

    • Characterization by spectroscopic methods to confirm purity and structure

Analytical Characterization

Spectroscopic Properties

The structure of 1-Naphthyl 2-(3-benzoylphenyl)propanoate suggests specific spectroscopic characteristics that would be valuable for its identification and characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (predicted):
The proton NMR spectrum would likely display:

  • A doublet at approximately δ 1.5-1.6 ppm for the methyl group at the alpha-carbon

  • A quartet at approximately δ 3.8-4.0 ppm for the methine proton at the alpha-carbon

  • Complex multiplets in the aromatic region (δ 7.0-8.0 ppm) representing the naphthyl and benzoylphenyl protons

  • Integration ratio consistent with the 20 hydrogen atoms in the molecule

¹³C NMR (predicted):
Carbon-13 NMR would show:

  • A signal at approximately δ 18-20 ppm for the methyl carbon

  • A signal at approximately δ 45-50 ppm for the methine carbon

  • Multiple signals in the aromatic region (δ 120-140 ppm)

  • Carbonyl carbon signals at approximately δ 170-175 ppm (ester) and δ 195-200 ppm (ketone)

Infrared (IR) Spectroscopy

Key IR absorption bands would include:

  • Ester C=O stretch at approximately 1730-1750 cm⁻¹

  • Ketone C=O stretch at approximately 1650-1680 cm⁻¹

  • Aromatic C=C stretches at approximately 1450-1600 cm⁻¹

  • C-O stretch at approximately 1200-1250 cm⁻¹

  • Aromatic C-H stretches at approximately 3000-3100 cm⁻¹

Mass Spectrometry

In mass spectrometry, the compound would be expected to show:

  • Molecular ion peak at m/z 380, corresponding to the molecular weight

  • Fragment peaks from cleavage at the ester bond

  • Characteristic fragments corresponding to the naphthyl and benzoylphenyl moieties

Chromatographic Analysis

For high-performance liquid chromatography (HPLC) analysis, suitable conditions might include:

  • Reversed-phase C18 column

  • Mobile phase consisting of acetonitrile/water mixtures

  • UV detection at 254 nm, leveraging the compound's extended conjugation

  • Retention time influenced by the compound's high lipophilicity

Research Applications and Future Directions

Current Research Applications

1-Naphthyl 2-(3-benzoylphenyl)propanoate appears to be primarily used in research contexts, as indicated by its listing as a research compound. Potential research applications include:

  • Medicinal Chemistry: As a model compound for studying structure-activity relationships of NSAID derivatives

  • Pharmaceutical Development: In the development and evaluation of prodrug approaches

  • Analytical Chemistry: As a reference standard for method development and validation

Future Research Directions

Future investigations involving 1-Naphthyl 2-(3-benzoylphenyl)propanoate might focus on:

  • Pharmacokinetic Profiling: Evaluating absorption, distribution, metabolism, and excretion characteristics compared to ketoprofen

  • Hydrolysis Kinetics: Investigating the rate and extent of ester hydrolysis in various biological media

  • Efficacy Studies: Assessing anti-inflammatory and analgesic efficacy in relation to release of ketoprofen

  • Formulation Development: Exploring novel formulation approaches leveraging the compound's unique physicochemical properties

  • Stereochemical Aspects: Investigating potential differences in biological activity between enantiomers

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